molecular formula C17H14N2O3 B1665546 Adosopine CAS No. 88124-26-9

Adosopine

Cat. No. B1665546
CAS RN: 88124-26-9
M. Wt: 294.3 g/mol
InChI Key: KLSKLNWJEDXFSD-UHFFFAOYSA-N
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Description

Adosopine is a dibenzoazepine drug that has been studied for the treatment of urinary incontinence . The IUPAC name for Adosopine is N-(5-Methyl-6,11-dioxo-6,11-dihydro-5H-dibenzo[b,e]azepin-10-yl)acetamide .


Synthesis Analysis

The synthesis and spectroscopic characterization of Adosopine have been described in the literature . Adosopine and its potential synthesis impurities were analyzed by a new HPLC method that was developed with a C18 reversed-phase column . The analysis was made under isocratic conditions, with a mobile phase of acetonitrile:water (15:85, v/v) .

properties

IUPAC Name

N-(5-methyl-6,11-dioxobenzo[c][1]benzazepin-10-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10(20)18-13-8-5-7-12-15(13)16(21)11-6-3-4-9-14(11)19(2)17(12)22/h3-9H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSKLNWJEDXFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868995
Record name Adosopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adosopine

CAS RN

88124-26-9
Record name N-(6,11-Dihydro-5-methyl-6,11-dioxo-5H-dibenz[b,e]azepin-10-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88124-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adosopine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088124269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adosopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6,11-dihydro-5-methyl-6,11-dioxo-5H-dibenz[b,e]azepin-10-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADOSOPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKB1O47Q6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
CC(=O)Nc1cccc2c(=O)[nH]c3ccccc3c(=O)c12
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Synthesis routes and methods II

Procedure details

To 2 g 10-acetamido-5,6-dihydro-11H-dibenzo(b,e)azepine-6,11-dione suspended in 20 ml dimethylformamide are added 710 mg sodium methylate in 10 ml methanol. After keeping at ambient temperature for 30 minutes, 2.5 ml methyl iodide are added and the mixture then kept at ambient temperature for 24 hours. It is then poured into water, filtered, dried and crystallized from ethanol: yield 1.6 g, melting point 203°-204° C.
Name
10-acetamido-5,6-dihydro-11H-dibenzo(b,e)azepine-6,11-dione
Quantity
2 g
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reactant
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710 mg
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10 mL
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2.5 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Durdagi, B Aksoydan, B Dogan, K Sahin, A Shahraki… - 2020 - chemrxiv.org
In this virtual drug repurposing study, we used 7922 FDA approved drugs and compounds in clinical investigation from NPC database. Both apo and holo forms of SARS-CoV-2 Main …
Number of citations: 18 chemrxiv.org
S Durdagi, B Aksoydan, B Dogan, K Sahin, A Shahraki - 2020 - chemrxiv.org
There is an urgent need for a new drug against COVID-19. Since designing a new drug and testing its pharmacokinetics and pharmacodynamics properties may take years, here we …
Number of citations: 22 chemrxiv.org
CR Ganellin, DJ Triggle - 1996 - books.google.com
This book provides the ultimate resource for medicinal and pharmaceutical chemists, presenting concise chemical, physical, and bibliographic data on drugs and pharmacological …
Number of citations: 76 books.google.com
VV Shevelya, AL Ganzjuk, GS Kalda… - Journal of Friction and …, 2021 - Springer
This article discusses fretting corrosion of different friction couples with the consideration of mechanical properties, chemical activity of contacted materials, effect of gaseous …
Number of citations: 2 link.springer.com

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